Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol

Overview

Description

“Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol”, also known as DiBAC4(5), is an anionic, slow-response potential-sensitive probe . It has pH-insensitive fluorescence properties with excitation maxima of 590 nm and emission maxima of 616 nm over a pH range of 4.5 to 7.5 . It can enter depolarized cells and bind to intracellular proteins or membranes .

Molecular Structure Analysis

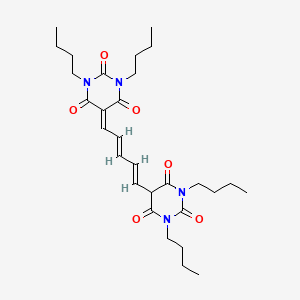

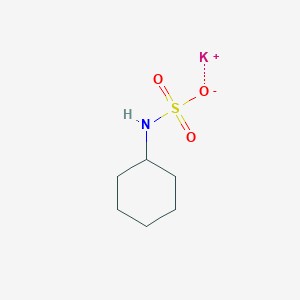

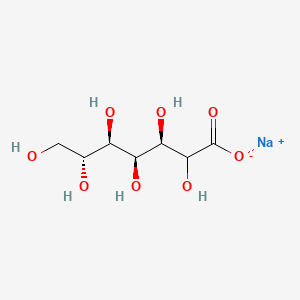

The molecular formula of Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is C29H42N4O6 . The InChI string isInChI=1S/C29H42N4O6/c1-5-9-18-30-24 (34)22 (25 (35)31 (28 (30)38)19-10-6-2)16-14-13-15-17-23-26 (36)32 (20-11-7-3)29 (39)33 (27 (23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ . The molecule contains a total of 82 bonds, including 40 non-H bonds, 9 multiple bonds, 15 rotatable bonds, 9 double bonds, 2 six-membered rings, 2 urea (-thio) derivatives, and 4 imides (-thio) . Physical And Chemical Properties Analysis

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol is soluble in ethanol . It has fluorescence properties with excitation maxima of 590 nm and emission maxima of 616 nm .Scientific Research Applications

Cell Membrane Potential Monitoring

DiBAC4(5) is widely used for monitoring changes in the plasma membrane potential . It is a slow-response potential-sensitive probe that can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence .

BK Channel Activation

DiBAC4(5) has been found to be a potent BK (large-conductance Ca2±activated K+) channel activator . It significantly increases whole-cell BK channel currents in human embryonic kidney 293 cells expressing rat BK channel α and β1 subunits . In the presence of DiBAC4(5), the activation voltage of the BK channel current shifts to the negative direction .

β-Subunit Selective BK Channel Activation

DiBAC4(5) activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents . The BK channel α subunit alone and some other types of K+ channels examined are not markedly affected by DiBAC4(5) .

High Throughput Screening

DiBAC4(5) has applications in high throughput screening . High throughput screening is a method for scientific experimentation especially used in drug discovery and relevant to the fields of biology and chemistry.

Fluorescence Imaging

DiBAC4(5) is used in fluorescence imaging due to its property of exhibiting enhanced fluorescence and a red spectral shift when it binds to intracellular proteins or membranes .

Research on Cellular Excitability and Calcium Regulation

The BK channel plays crucial roles as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types . The activation of BK channels by DiBAC4(5) provides a valuable tool for studying these processes .

Mechanism of Action

Target of Action

DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells .

Mode of Action

DiBAC4(5) is an anionic, slow-response potential-sensitive probe . It enters depolarized cells and binds to intracellular proteins or membranes . Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red .

Biochemical Pathways

Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence . This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.

Pharmacokinetics

It’s known that the compound is soluble in ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red . Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence .

Action Environment

The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5 . The negative charge of DiBAC4(5) prevents its entry into mitochondria , suggesting that the intracellular environment can influence its action and efficacy.

properties

IUPAC Name |

1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIBXZWFVQCAN-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628576 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | |

CAS RN |

63560-89-4 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

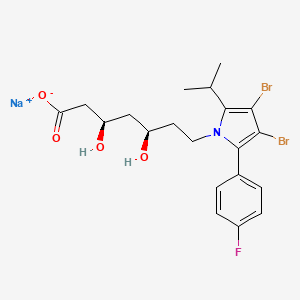

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)

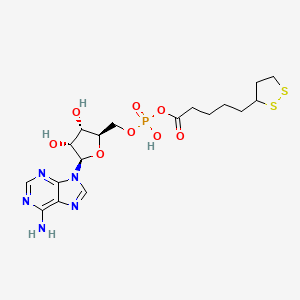

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)

![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)